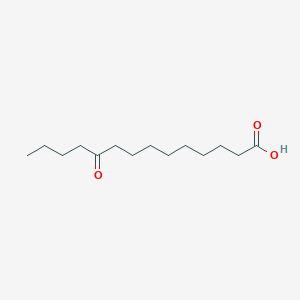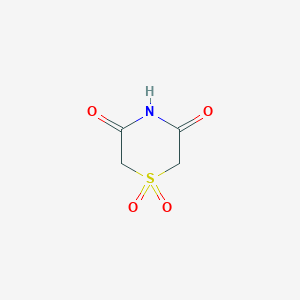
2,3-Dibromo-6-hydroxy-5-méthoxybenzaldéhyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Tetraethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis.
Biology: It serves as a tool to study ion channels, particularly potassium channels, in various biological systems.
Medicine: Research involving tetraethylammonium bromide has contributed to understanding the role of potassium channels in physiological and pathological conditions.
Industry: It is used in the production of other quaternary ammonium compounds and as an intermediate in various chemical processes
Mécanisme D'action
Target of Action
It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction context.
Mode of Action
The mode of action of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde is largely dependent on the specific biochemical reactions it is involved in. As an intermediate in organic synthesis, it can participate in various synthetic reactions such as acylation, oxidation, reduction, and condensation .
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it is likely involved in a wide range of biochemical pathways, with the exact pathways depending on the specific synthetic reactions it participates in .
Result of Action
As an intermediate in organic synthesis, its effects would likely be highly context-dependent, varying based on the specific reactions it is involved in .
Action Environment
The action, efficacy, and stability of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde can be influenced by various environmental factors. For instance, its reactions typically occur in appropriate organic solvents such as dimethyl ether (DME) or dimethyl sulfoxide (DMSO), and involve the addition of acidic catalysts such as copper(II) chloride (CuCl2) or bismuth(III) chloride (BiCl3) . Safety measures should be taken due to its potential toxicity and irritability .
Analyse Biochimique
Biochemical Properties
Based on its structural similarity to other benzylic compounds, it can be inferred that it may participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions could potentially involve various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified .
Cellular Effects
Similar compounds have been shown to ameliorate H2O2-induced oxidative damage and reactive oxygen species (ROS) generation in keratinocytes , suggesting potential cellular effects of 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde.
Molecular Mechanism
It is known that benzylic halides typically react via SN1 or SN2 pathways, depending on their degree of substitution . These reactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le bromure de tétraéthylammonium peut être synthétisé par réaction de l'hydroxyde de tétraéthylammonium avec de l'acide bromhydrique. La réaction a généralement lieu dans des conditions contrôlées pour garantir la pureté et le rendement du produit final .
Méthodes de production industrielle
En milieu industriel, le bromure de tétraéthylammonium est produit par réaction du chlorure de tétraéthylammonium avec du bromure de sodium en solution aqueuse. Le produit résultant est ensuite purifié par recristallisation pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions
Le bromure de tétraéthylammonium subit principalement des réactions de substitution en raison de la présence de l'ion bromure. Il peut également participer à des réactions d'échange ionique, où l'ion bromure est remplacé par d'autres anions .
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants incluent le nitrate d'argent et l'hydroxyde de sodium. Ces réactions ont généralement lieu en solution aqueuse à température ambiante.
Réactions d'échange ionique : Des réactifs tels que le chlorure de potassium ou le sulfate de sodium sont utilisés dans des conditions similaires.
Principaux produits formés
Les principaux produits formés par ces réactions incluent le chlorure de tétraéthylammonium et d'autres sels de tétraéthylammonium, selon les réactifs utilisés .
Applications de la recherche scientifique
Le bromure de tétraéthylammonium a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme catalyseur de transfert de phase en synthèse organique.
Biologie : Il sert d'outil pour étudier les canaux ioniques, en particulier les canaux potassiques, dans divers systèmes biologiques.
Médecine : La recherche impliquant le bromure de tétraéthylammonium a contribué à comprendre le rôle des canaux potassiques dans les conditions physiologiques et pathologiques.
Industrie : Il est utilisé dans la production d'autres composés d'ammonium quaternaire et comme intermédiaire dans divers procédés chimiques
Mécanisme d'action
Le bromure de tétraéthylammonium exerce ses effets en bloquant sélectivement les canaux potassiques. Ce blocage se produit par la liaison de l'ion tétraéthylammonium au pore du canal, empêchant le flux d'ions potassium. Cette action affecte les propriétés électriques des cellules, ce qui en fait un outil précieux pour étudier l'excitabilité cellulaire et les voies de signalisation .
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorure de tétraéthylammonium
- Bromure de tétrapropylammonium
- Bromure de tétraméthylammonium
Unicité
Le bromure de tétraéthylammonium est unique en raison de sa forte sélectivité pour les canaux potassiques, qui n'est pas aussi prononcée dans les composés similaires. Cette sélectivité le rend particulièrement utile dans la recherche axée sur la fonction et la régulation des canaux potassiques .
Propriétés
IUPAC Name |
2,3-dibromo-6-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-6-2-5(9)7(10)4(3-11)8(6)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQRDPRMCZPVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263188 | |
| Record name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20035-42-1 | |
| Record name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20035-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-6-hydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bis(4,5-dihydronaphtho[1,2-d])tetrathiafulvalene](/img/structure/B1637674.png)
![3-(2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637681.png)

ammonium chloride](/img/structure/B1637685.png)



